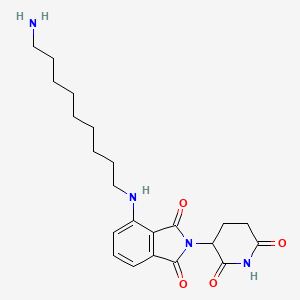

4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

Properties

Molecular Formula |

C22H30N4O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

4-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C22H30N4O4/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28) |

InChI Key |

JEKQYPUPJKRHRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Reagents

| Step | Reactants/Intermediates | Reagents/Catalysts | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | 3-Aminophthalic acid + 3-aminoglutarimide salt | 1,1′-Carbonyldiimidazole (CDI), SOCl₂, POCl₃ | Acetonitrile, NMP, THF | Reflux (3 h) or RT (13-15 h) | Base (triethylamine, pyridine) used to promote cyclization |

| 2 | Cyclized intermediate | - | - | - | Formation of isoindoline-1,3-dione core with piperidyl group |

| 3 | 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione + 9-aminononylamine | DMF, possibly base (e.g., triethylamine) | DMF | Elevated temperature (e.g., 60-100°C) | Facilitates nucleophilic substitution or amide bond formation |

Industrial Scale Considerations

Industrial production employs automated reactors with stringent control over:

- Temperature and pressure to optimize reaction kinetics.

- pH adjustment to maintain reaction environment.

- Purification via crystallization and chromatographic techniques to achieve high purity (>95% as verified by HPLC).

- Use of scalable solvents and reagents to ensure cost-effectiveness and environmental compliance.

Chemical Reaction Analysis

Types of Reactions Involved

- Cyclization: Formation of the isoindoline-1,3-dione core via intramolecular cyclization catalyzed by CDI or acid chlorides.

- Nucleophilic substitution: Attachment of the 9-aminononylamino side chain through nucleophilic attack of the amine on a suitable electrophilic center.

- Oxidation and Reduction: The compound can undergo further functional group transformations such as oxidation (e.g., with KMnO₄ or H₂O₂) or reduction (e.g., with LiAlH₄ or NaBH₄) for derivative synthesis.

Common Reagents and Conditions

| Reaction Type | Reagents | Solvent/Conditions | Outcome |

|---|---|---|---|

| Cyclization | CDI, SOCl₂, POCl₃ | Acetonitrile reflux or room temp | Isoindoline-1,3-dione core |

| Nucleophilic Substitution | 9-Aminononylamine, base (triethylamine) | DMF, elevated temperature | Formation of final compound |

| Oxidation | KMnO₄, H₂O₂ | Acidic or neutral medium | Carboxylic acid derivatives |

| Reduction | LiAlH₄, NaBH₄ | Dry ether or methanol | Amines or alcohol derivatives |

Research Findings and Data Summary

Summary of Preparation Process

Cyclization Step:

React 3-aminophthalic acid or its salt with 3-aminoglutarimide salt in the presence of 1,1′-carbonyldiimidazole (CDI) in refluxing acetonitrile for about 3 hours or alternatively at room temperature for 13-15 hours. Use triethylamine or pyridine as base catalysts to promote cyclization, yielding the isoindoline-1,3-dione core with the piperidyl substituent.Side Chain Attachment:

React the resulting intermediate with 9-aminononylamine in a polar aprotic solvent such as DMF at elevated temperature (60-100°C). The amino group of the side chain nucleophilically attacks the intermediate, forming the final compound 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.Purification: Purify the product by crystallization and chromatographic methods to achieve high purity suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Key Features of 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

- Chemical Properties : The compound has a molecular formula of C19H24N4O4 and a CAS number of 2305936-77-8. Its structure features an isoindoline core, which is crucial for its interaction with biological targets.

- Purity : It is available with a purity level of 98%, ensuring its suitability for research applications .

Targeted Protein Degradation

The primary application of 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is as a building block for PROTACs . Its role as a crosslinker between target proteins and E3 ligases is pivotal in developing effective protein degraders.

Case Study: AR Degradation

Recent studies have demonstrated the efficacy of PROTACs incorporating this compound in degrading androgen receptor (AR) proteins in prostate cancer models. For instance, ARD-2585 was identified as an exceptionally potent AR degrader with favorable pharmacokinetic properties, showcasing significant reductions in AR levels in VCaP cell lines . The study provided quantitative data on degradation efficacy, highlighting the compound's potential for therapeutic applications.

Synthesis of Targeted Degraders

The compound serves as a template for synthesizing targeted protein degraders . Researchers have utilized it to create various derivatives aimed at enhancing selectivity and potency against specific proteins associated with diseases such as cancer.

Table 1: Summary of Derivatives and Their Activities

| Compound ID | Target Protein | Degradation Efficacy | Pharmacokinetics |

|---|---|---|---|

| ARD-2585 | Androgen Receptor | High | AUC = 2425 h*ng/mL |

| Compound 26 | AKT | Moderate | T1/2 = 5.6 h |

This table summarizes findings from studies that evaluated different derivatives based on the core structure provided by 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione .

Development of Anticancer Agents

In addition to its role in targeted degradation, this compound is being explored for its potential as an anticancer agent . By modulating protein levels involved in cell cycle regulation and apoptosis, it could contribute to novel cancer therapies.

Case Study: Efficacy in Hematologic Malignancies

Research has indicated that compounds derived from this scaffold can effectively reduce tumor burden in hematological malignancies by targeting key survival pathways. For example, studies presented at major hematology conferences highlighted the efficacy of such compounds in preclinical models .

Mechanism of Action

The mechanism of action of 4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C22H29N5O4 (based on UHPLC-ESIMS data, m/z: 429.3 [M+H]<sup>+</sup>).

- Synthesis: Prepared via nucleophilic substitution of 4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with 9-azidononan-1-amine, followed by hydrogenation to reduce the azide to an amine .

- Applications : Primarily used in PROTACs to recruit CRBN E3 ligase for targeted protein degradation .

The following table compares structural analogs of 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, focusing on chain length, substituents, and functional applications:

Key Findings :

Chain Length: Longer chains (e.g., 9-aminononyl) enhance flexibility and binding efficiency in PROTACs but may reduce solubility . Shorter chains (e.g., 4-aminobutyl) limit linker functionality but are easier to synthesize .

Substituent Effects: Azide vs. Amine: Azide-terminated analogs (e.g., 4-((6-azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) enable click chemistry for bioconjugation, while amine-terminated versions are used directly in PROTAC assembly . Methylation: Methylation at the piperidine nitrogen (e.g., 2-(1-methyl-2,6-dioxopiperidin-3-yl)) improves metabolic stability by reducing susceptibility to enzymatic degradation .

Functional Groups :

- PEG Spacers : Compounds like Thalidomide-O-PEG4-NH2 exhibit enhanced aqueous solubility and reduced aggregation, critical for in vivo applications .

Biological Activity: The 9-aminononyl derivative shows superior CRBN-binding affinity compared to shorter-chain analogs, as evidenced by its use in high-yield PROTAC syntheses (104% yield reported in ). Methylated derivatives (e.g., 4-((6-aminohexyl)amino)-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) demonstrate reduced off-target effects in cytotoxicity assays .

Q & A

Q. How can researchers ensure reproducibility in polymorph-specific studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.